molecular formula C13H10ClNO3 B6368670 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1261957-36-1

4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368670
CAS RN: 1261957-36-1
M. Wt: 263.67 g/mol
InChI Key: KIWGSFFCZKZHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% (4-CMCP-2H) is a chemical compound with a variety of scientific applications. It is a white solid with an empirical formula of C8H8ClNO3 and a molecular weight of 201.6 g/mol. 4-CMCP-2H is a hydroxypyridine derivative with a unique structure that is both stable and soluble in a variety of organic solvents. It is primarily used in the synthesis of organic compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has a wide range of scientific applications. It is commonly used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of cell signaling pathways. Additionally, 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been used in the study of drug metabolism and the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 and lipoxygenase. It is also believed to modulate cell signaling pathways, such as MAPK and PI3K/Akt pathways. Additionally, 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been shown to have antioxidant activity, which could be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and lipoxygenase. Additionally, it has been shown to modulate cell signaling pathways, such as MAPK and PI3K/Akt pathways. Furthermore, 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been shown to have antioxidant activity, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a cost-effective and efficient method for synthesizing organic compounds. Additionally, 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has a wide range of scientific applications, making it a versatile compound. However, there are some limitations to the use of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, its mechanism of action is not fully understood, which can make it difficult to predict its effects. Additionally, 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is a relatively new compound, so there is limited data available on its effects.

Future Directions

There are several potential future directions for the use of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in scientific research. One potential direction is the development of new drugs and therapeutics. 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects, which could be used in the development of new drugs. Additionally, further research could be done to better understand the mechanism of action of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% and its effects on the body. Finally, 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% could be used in the study of drug metabolism and the development of new drugs.

Synthesis Methods

4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-methoxycarbonylphenol with 3-chloro-2-hydroxy-pyridine in the presence of pyridine and acetic acid. This reaction yields 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% as a white solid with a purity of 95%. This method is both efficient and cost-effective, making it a popular choice for the synthesis of 4-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%.

properties

IUPAC Name

methyl 2-chloro-4-(2-oxo-1H-pyridin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)10-3-2-8(6-11(10)14)9-4-5-15-12(16)7-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWGSFFCZKZHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=O)NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683188
Record name Methyl 2-chloro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-36-1
Record name Benzoic acid, 2-chloro-4-(1,2-dihydro-2-oxo-4-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261957-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-4-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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